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Compound of Interest

Compound Name: 3-Bromobenzylmethylsulfone

Cat. No.: B169642

Introduction: The Strategic Value of 3-
Bromobenzylmethylsulfone in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for
molecular scaffolds with precise electronic and steric properties is insatiable. 3-
Bromobenzylmethylsulfone emerges as a highly valuable and versatile building block,
strategically designed for palladium-catalyzed cross-coupling reactions. Its utility is anchored in
the presence of two key functional motifs: a bromine atom, which serves as a reliable handle
for a myriad of palladium-catalyzed transformations, and a methylsulfonyl group. The latter, a
potent electron-withdrawing group, not only modulates the electronic character of the aromatic
ring but also offers opportunities for further functionalization or can act as a bioisostere in

medicinal chemistry applications.

This comprehensive guide provides researchers, scientists, and drug development
professionals with an in-depth exploration of the application of 3-bromobenzylmethylsulfone
in four pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-
Hartwig, and Sonogashira couplings. Beyond mere procedural descriptions, this document
delves into the mechanistic underpinnings of these transformations, offering field-proven
insights into experimental design and optimization.
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The Influence of the Methylsulfonyl Group: An
Electronic Perspective

The methylsulfonyl (-SO2CHs) group at the meta-position of the aryl bromide plays a crucial
role in influencing the reactivity of the C-Br bond. As a strong electron-withdrawing group, it
renders the aromatic ring electron-deficient. This electronic perturbation has a direct impact on
the key steps of the palladium catalytic cycle, most notably the oxidative addition of the aryl
bromide to the Pd(0) catalyst. Generally, electron-withdrawing substituents can facilitate this
rate-determining step, potentially allowing for milder reaction conditions compared to electron-
rich or sterically hindered aryl bromides. However, the choice of an appropriate ligand is critical
to balance the electronic effects and ensure efficient and selective coupling.

Section 1: Suzuki-Miyaura Coupling for the
Synthesis of Biaryl Methylsulfones

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the
formation of C-C bonds between organoboron compounds and organic halides.[1] The reaction
of 3-bromobenzylmethylsulfone with various arylboronic acids provides a direct route to a
diverse array of biaryl methylsulfones, which are prevalent motifs in pharmaceuticals and
functional materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three fundamental steps:
oxidative addition, transmetalation, and reductive elimination.[2] The electron-deficient nature
of 3-bromobenzylmethylsulfone is anticipated to facilitate the initial oxidative addition of the
C-Br bond to the Pd(0) catalyst. The subsequent transmetalation with the boronic acid,
activated by a base, and the final reductive elimination to form the biaryl product are influenced
by the choice of ligand, base, and solvent.[3]

Transmetalation
Ar'B(OH)2, Base
(Ar'B(OH) ) -

Oxidative Addition Ar-Pd(ll)-Br(L2)
(Ar-Br)

Ar-Pd(Il)-Ar'(L2) Reductive

Catalyst
=0 [(0)] W
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of aryl bromides with
arylboronic acids.[1]

Materials:

3-Bromobenzylmethylsulfone

 Arylboronic acid (1.1 - 1.5 equivalents)

o Palladium(ll) acetate (Pd(OACc)2) (1-3 mol%)

e SPhos (2-6 mol%)

o Potassium phosphate (KsPOa4) (2-3 equivalents)
o Toluene/Water (e.g., 5:1 v/v)

e Anhydrous, degassed solvents

Procedure:

o To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzylmethylsulfone
(2.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)z (0.02 mmol, 2 mol%), SPhos
(0.04 mmol, 4 mol%), and KsPOa (2.5 mmol).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to
ensure an oxygen-free atmosphere.

e Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

o Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl
methylsulfone.

Parameter Recommended Condition Rationale

SPhos is a bulky, electron-rich

phosphine ligand that
Catalyst Pd(OAc)2 / SPhos promotes efficient oxidative

addition and reductive

elimination.

A moderately strong base that
effectively facilitates the

Base K3POa4 ] ]
transmetalation step without

promoting side reactions.

A biphasic solvent system that

aids in the dissolution of both
Solvent Toluene/Water ] ] ]

organic and inorganic

reagents.

Provides sufficient thermal

energy to drive the reaction to
Temperature 80-100 °C o

completion in a reasonable

timeframe.
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Section 2: Heck Reaction for the Synthesis of
Alkenylbenzylsulfones

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an
unsaturated halide and an alkene.[4] The reaction of 3-bromobenzylmethylsulfone with
various alkenes provides access to a range of substituted stilbene and cinnamate analogs
bearing the methylsulfonyl moiety.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl
bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and
subsequent B-hydride elimination to release the product and regenerate the catalyst.[4] The
regioselectivity of the alkene insertion is influenced by both steric and electronic factors.

Ar-Pd(11)-Br(L2) [Ar-Pd(11)-Br(L2)(Alkene)] R-CH(Ar)-CH2-Pd(1l)-Br(L2)

Oxidative Addition
(Ar-Br,

B-Hydride Elimination

Ar-CH=CH-R

Pd(0)L2

‘‘‘‘‘‘ Catalyst Regeneration T
________ (+ Basg) T
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Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck coupling of aryl bromides.[5][6]
Materials:

e 3-Bromobenzylmethylsulfone

e Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equivalents)

o Palladium(ll) acetate (Pd(OAc)2) (1-5 mol%)
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Tri(o-tolyl)phosphine (P(o-tol)s) (2-10 mol%)

Triethylamine (EtsN) or Potassium Carbonate (K2COs) (1.5 - 3.0 equivalents)

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Anhydrous, degassed solvents

Procedure:

In a sealable reaction tube, combine 3-bromobenzylmethylsulfone (1.0 mmol), the alkene
(1.5 mmol), and the base (e.g., EtsN, 2.0 mmol) in the chosen solvent (e.g., DMF, 5 mL).

e Degas the mixture by bubbling with argon for 15 minutes.

e Add Pd(OACc)2 (0.02 mmol, 2 mol%) and P(o-tol)s (0.04 mmol, 4 mol%) to the mixture.
e Seal the tube and heat the reaction to 100-120 °C.

e Monitor the reaction by TLC or GC-MS.

o After completion, cool the mixture to room temperature.

« Filter the reaction mixture to remove any precipitated salts.

» Remove the solvent under reduced pressure.

» Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to
yield the desired alkenylbenzylsulfone.
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Parameter Recommended Condition Rationale

A classic and effective catalyst
Catalyst Pd(OAc)z / P(o-tol)s system for Heck reactions with

aryl bromides.

Neutralizes the HBr generated
Base EtsN or K2COs ) )
during the catalytic cycle.

Polar aprotic solvents that

facilitate the dissolution of
Solvent DMF or MeCN -

reagents and stabilize the

catalytic species.

Higher temperatures are often
Temperature 100-120 °C required to drive the Heck

reaction to completion.

Section 3: Buchwald-Hartwig Amination for the
Synthesis of Arylamine Sulfones

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the
formation of C-N bonds between aryl halides and amines.[7] This transformation is of
paramount importance in medicinal chemistry for the synthesis of arylamines, which are
common pharmacophores.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by
coordination of the amine and deprotonation to form a palladium-amido complex. Reductive
elimination from this complex yields the arylamine product and regenerates the Pd(0) catalyst.
[8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive
elimination step and preventing [3-hydride elimination from the amine.
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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of aryl bromides.[9]
Materials:

e 3-Bromobenzylmethylsulfone

e Amine (primary or secondary) (1.1 - 1.5 equivalents)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (1-2 mol%)

o XPhos (2-4 mol%)

e Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

e Toluene or 1,4-Dioxane

e Anhydrous, degassed solvents

Procedure:

¢ In a glovebox, charge a dry Schlenk tube with Pdz(dba)s (0.01 mmol, 1 mol%), XPhos (0.02
mmol, 2 mol%), and NaOtBu (1.5 mmol).

e Add 3-bromobenzylmethylsulfone (1.0 mmol) to the tube.

o Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat
three times).
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e Add a solution of the amine (1.2 mmol) in anhydrous, degassed toluene (5 mL) via syringe.

e Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (as
determined by GC-MS or TLC analysis).

 After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter

through a pad of celite.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

Parameter

Recommended Condition

Rationale

Catalyst

Pdz(dba)s / XPhos

XPhos is a bulky biaryl
phosphine ligand that is highly
effective for the amination of a

wide range of aryl halides.

Base

NaOtBu

A strong, non-nucleophilic
base required to deprotonate
the amine and facilitate the
formation of the palladium-

amido complex.

Solvent

Toluene or Dioxane

Anhydrous, non-polar aprotic
solvents are preferred to avoid

side reactions.

Temperature

80-110 °C

Provides the necessary energy
for the catalytic cycle to

proceed efficiently.

Section 4: Sonogashira Coupling for the Synthesis
of Alkynylbenzylsulfones

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl halide, providing a powerful tool for the synthesis of arylalkynes.[10] This reaction is
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particularly valuable for accessing rigid molecular scaffolds and for the introduction of a
versatile alkyne functionality for further transformations.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
[11] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-
catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which
then undergoes transmetalation with the palladium complex.[12] Copper-free conditions have
also been developed.

Palladium Cycle
Catalyst

Oxidative Addition Reductive
(Ar-Br) Elimination

UNE ()R (A —ransmetalation g | A pe(jj).C=CR(L2)

Pd(0)L2

Copper Cycle

R-c=cH [—Ease.Cull g R c=c-cy
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Caption: The catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of aryl
bromides.[10][13]

Materials:
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3-Bromobenzylmethylsulfone

Terminal alkyne (1.2 - 1.5 equivalents)

Bis(triphenylphosphine)palladium(ll) chloride (PdClz(PPhs)2) (1-3 mol%)

Copper(l) iodide (Cul) (2-5 mol%)

Triethylamine (EtsN) or Diisopropylamine (DIPA)

Tetrahydrofuran (THF) or DMF

Anhydrous, degassed solvents

Procedure:

To a Schlenk flask, add 3-bromobenzylmethylsulfone (1.0 mmol) and the terminal alkyne
(2.2 mmol) in a mixture of THF and triethylamine (e.g., 2:1 v/v).

Degas the solution by bubbling with argon for 20 minutes.

Under an argon atmosphere, add PdCl2(PPhs)2 (0.02 mmol, 2 mol%) and Cul (0.04 mmol, 4
mol%).

Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed
(as monitored by TLC).

Cool the reaction to room temperature and filter off the ammonium salt.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
alkynylbenzylsulfone.
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Parameter Recommended Condition Rationale

A robust and widely used dual
Catalyst PdCIz(PPhs)z / Cul catalytic system for

Sonogashira couplings.

Acts as both a base to
Base EtsN or DIPA deprotonate the alkyne and as

a solvent.

Provides a suitable medium for
Solvent THF/Amine mixture the reaction and facilitates the

dissolution of the reagents.

Often proceeds under mild

conditions, but gentle heating
Temperature Room temperature to 60 °C )

may be required for less

reactive substrates.

Applications in Drug Discovery and Conclusion

The derivatives synthesized from 3-bromobenzylmethylsulfone via these palladium-catalyzed
reactions are of significant interest to the pharmaceutical industry. The biaryl sulfone motif is
present in a number of kinase inhibitors and other therapeutic agents. The ability to rapidly and
efficiently generate a library of analogs using these robust coupling protocols is a powerful tool
in lead optimization and structure-activity relationship (SAR) studies.

In conclusion, 3-bromobenzylmethylsulfone is a valuable and versatile building block for
palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide
offer a solid foundation for researchers to harness the potential of this reagent in the synthesis
of complex molecules for a wide range of applications, from medicinal chemistry to materials
science.

References

e Beilstein Journals. (2022). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl
bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
[Link]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b169642?utm_src=pdf-body
https://www.benchchem.com/product/b169642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ProQuest. (2020). Mechanistic studies and development of novel palladium catalyzed
methods towards functionalized allenes.

National Institutes of Health. (2021). Expanding the Medicinal Chemist Toolbox: Comparing
Seven C(sp2)—-C(sp3) Cross-Coupling Methods by Library Synthesis. [Link]

Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

ChemRxiv. (2020). The Suzuki—-Miyaura Coupling of Aryl Sulfones.

Wikipedia. (n.d.).

PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl
Chlorides/Bromides. [Link]

ACS GCI Pharmaceutical Roundtable. (n.d.).

Wikipedia. (n.d.). Heck reaction. [Link]

PubMed. (2015). Enantioselective cross-coupling of meso-epoxides with aryl halides. [Link]
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling
Reactions of 1-Bromo-4-(trichloromethyl)benzene.

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]
PubMed. (2011). Recent advances in Sonogashira reactions. [Link]

Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-
bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
ResearchGate. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative
Coupling of Bromopyridines, Imines and Alkynes.

PubMed. (2015).

SciSpace. (2000). A New Route to Fused Aromatic Compounds by Using a Palladium-
Catalyzed Alkylation - Alkenylation Sequence This work was supported by the NSERC
(Canada) and the University of Toronto. S.P. thanks the Fondation Bettencourt - Schueller for
a postdoctoral fellowship.

National Institutes of Health. (2018). Heck Transformations of Biological Compounds
Catalyzed by Phosphine-Free Palladium. [Link]

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions.

Chemistry LibreTexts. (2023).

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-
Bromopyridines with Terminal Alkynes. [Link]

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
[Link]

e YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental
Procedure, and Set Up.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

pdf.benchchem.com [pdf.benchchem.com]
researchgate.net [researchgate.net]
m.youtube.com [m.youtube.com]

1.
2.
3.
e 4. Heck reaction - Wikipedia [en.wikipedia.org]
5. odinity.com [odinity.com]

6.

BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-
speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

e 7. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

» 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

» 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

e 10. Sonogashira Coupling [organic-chemistry.org]

e 11. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
e 12. researchgate.net [researchgate.net]

e 13. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via
conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-
journals.org]

 To cite this document: BenchChem. [Application Notes and Protocols for the Palladium-
Catalyzed Synthesis Using 3-Bromobenzylmethylsulfone]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b169642#palladium-catalyzed-
synthesis-using-3-bromobenzylmethylsulfone]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b169642?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/87/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_3_Bromobenzophenone.pdf
https://www.researchgate.net/publication/23413531_Sequential_and_Selective_Buchwald-Hartwig_Amination_Reactions_for_the_Controlled_Functionalization_of_6-Bromo-2-chloroquinoline_Synthesis_of_Ligands_for_the_Tec_Src_Homology_3_Domain
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://en.wikipedia.org/wiki/Heck_reaction
https://www.odinity.com/intro-organometallics-heck-reaction/
https://www.beilstein-journals.org/bjoc/articles/14/66
https://www.beilstein-journals.org/bjoc/articles/14/66
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/list-of-reagents/preparation-of-sec-and-tert-amines/
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://pubmed.ncbi.nlm.nih.gov/21655588/
https://www.researchgate.net/publication/51203642_Recent_Advances_in_Sonogashira_Reactions
https://www.beilstein-journals.org/bjoc/articles/10/36
https://www.beilstein-journals.org/bjoc/articles/10/36
https://www.beilstein-journals.org/bjoc/articles/10/36
https://www.benchchem.com/product/b169642#palladium-catalyzed-synthesis-using-3-bromobenzylmethylsulfone
https://www.benchchem.com/product/b169642#palladium-catalyzed-synthesis-using-3-bromobenzylmethylsulfone
https://www.benchchem.com/product/b169642#palladium-catalyzed-synthesis-using-3-bromobenzylmethylsulfone
https://www.benchchem.com/product/b169642#palladium-catalyzed-synthesis-using-3-bromobenzylmethylsulfone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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